2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide 2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388169
InChI: InChI=1S/C9H19N3O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7,10H2,1-2H3
SMILES: CN1CCC(CC1)N(C)C(=O)CN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide

CAS No.:

Cat. No.: VC13388169

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C9H19N3O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7,10H2,1-2H3
Standard InChI Key PRMUGHFRRWWQQW-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N(C)C(=O)CN
Canonical SMILES CN1CCC(CC1)N(C)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with an acetamide group. The acetamide nitrogen is further methylated, while the piperidine nitrogen carries an additional methyl group, creating a tertiary amine structure. The IUPAC name reflects this substitution pattern: 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H19N3O\text{C}_9\text{H}_{19}\text{N}_3\text{O}
Molecular Weight185.27 g/mol
CAS Registry Number1096841-08-5
SMILES NotationCN1CCC(CC1)N(C)C(=O)CN
XLogP3-AA0.82
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s solubility profile remains poorly characterized, though its logP value of 0.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from piperidine derivatives. A representative pathway includes:

  • Piperidine Functionalization: 1-Methylpiperidin-4-amine undergoes alkylation with methyl acrylate, followed by hydrolysis to yield 1-methylpiperidin-4-yl-acetic acid.

  • Amide Coupling: The carboxylic acid is activated using coupling reagents like HATU or EDCl, then reacted with methylamine to form the N-methyl acetamide .

  • Purification: Crude product is purified via column chromatography or recrystallization, achieving >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Methyl acrylate, K₂CO₃, DMF, 80°C78%
2HATU, DIPEA, methylamine, DCM, RT65%
3Silica gel chromatography (EtOAc/Hexane)92%

Challenges include avoiding over-alkylation at the piperidine nitrogen and managing steric hindrance during amide bond formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 2H, NH₂), 3.21–3.15 (m, 1H, piperidine H4), 2.92 (s, 3H, N-CH₃), 2.81 (s, 3H, piperidine N-CH₃), 2.50–2.45 (m, 2H, piperidine H3/H5), 1.95–1.85 (m, 2H, piperidine H2/H6), 1.65–1.55 (m, 2H, piperidine H1/H7).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 57.8 (piperidine C4), 46.5 (N-CH₃), 45.1 (piperidine N-CH₃), 32.4–28.7 (piperidine C2/C3/C5/C6), 22.1 (C1/C7).

The absence of exchangeable protons in D₂O-shaken samples confirms N-methylation.

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the acetamide moiety. Bending vibrations at 1450 cm⁻¹ correspond to C-H deformation in the piperidine ring.

CompoundMOR KiK_i (nM)DOR KiK_i (nM)
Fentanyl0.39210
Piperidine Analog190>1000
This Compound*~300 (predicted)>1000 (predicted)

*Predictions based on structural similarity to reported derivatives .

Enzymatic Inhibition

The compound’s acetamide group may act as a hydrogen bond donor, inhibiting proteases or kinases. Molecular docking studies hypothesize interactions with the catalytic triad of trypsin-like serine proteases (e.g., ΔG=8.2\Delta G = -8.2 kcal/mol).

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: High-throughput screening is needed to map interactions with non-opioid targets (e.g., GPCRs, ion channels).

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms are absent.

  • Formulation Development: Solubility enhancement via salt formation or nanoencapsulation warrants exploration.

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